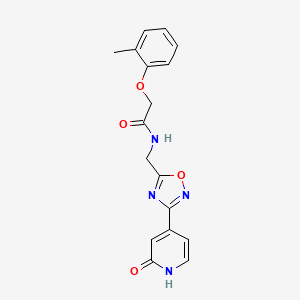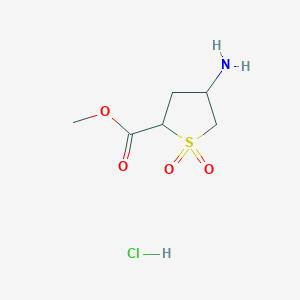
1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a sec-butylamino group, a 4-chlorobenzyl group, and a propan-2-ol backbone, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride typically involves a multi-step process. The initial step often includes the formation of the propan-2-ol backbone, followed by the introduction of the sec-butylamino group through a nucleophilic substitution reaction. The final step involves the attachment of the 4-chlorobenzyl group via an etherification reaction. The reaction conditions usually require a controlled temperature environment and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the propan-2-ol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sec-butylamino group or the 4-chlorobenzyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of new alkyl or acyl derivatives.
科学研究应用
1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved in its mechanism of action include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced cellular responses to adrenergic stimulation.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different structural features.
Atenolol: A selective beta-1 blocker with a different pharmacokinetic profile.
Metoprolol: A beta-1 selective blocker with similar therapeutic applications.
Uniqueness
1-(Sec-butylamino)-3-((4-chlorobenzyl)oxy)propan-2-ol hydrochloride stands out due to its unique combination of functional groups, which confer distinct physicochemical properties and biological activities. Its sec-butylamino group provides enhanced lipophilicity, while the 4-chlorobenzyl group contributes to its binding affinity for beta-adrenergic receptors.
属性
IUPAC Name |
1-(butan-2-ylamino)-3-[(4-chlorophenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.ClH/c1-3-11(2)16-8-14(17)10-18-9-12-4-6-13(15)7-5-12;/h4-7,11,14,16-17H,3,8-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFWALCGDAXDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COCC1=CC=C(C=C1)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
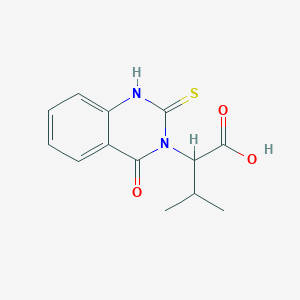

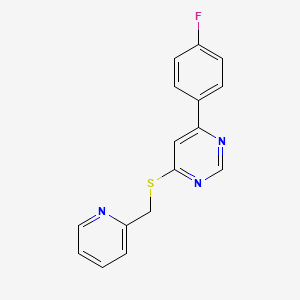
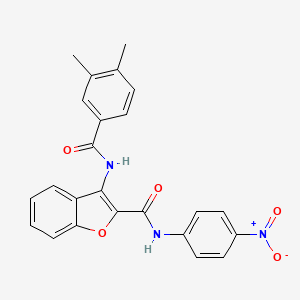
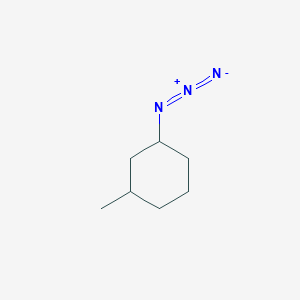
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
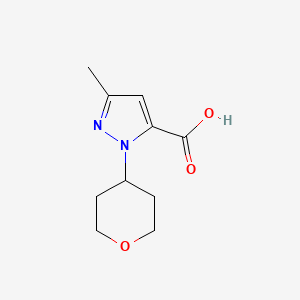
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)
![N-(4-methoxyphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2519323.png)
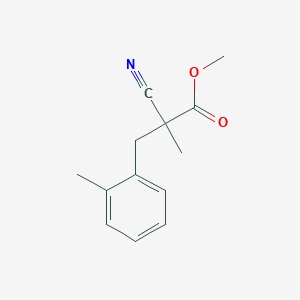
![N,N-dimethyl-2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidin-4-yl}acetamide](/img/structure/B2519325.png)
